Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate

Medicinal Chemistry Building Block Sourcing Parallel Library Synthesis

Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate (CAS 1935202-76-8, MFCD28404847) is a C3-quaternary azetidine building block bearing an N-benzyl protecting group, a methyl ester, and a bromomethyl electrophilic handle on the strained four-membered ring. With a molecular formula of C₁₃H₁₆BrNO₂ and molecular weight of 298.18 g/mol, it belongs to the class of 3,3-disubstituted azetidine-3-carboxylates that serve as conformationally constrained amino acid surrogates and foldamer precursors.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
Cat. No. B11832985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CBr
InChIInChI=1S/C13H16BrNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
InChIKeyJARGFXOPAUWBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Benzyl-3-(bromomethyl)azetidine-3-carboxylate: CAS 1935202-76-8 Procurement & Selection Baseline


Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate (CAS 1935202-76-8, MFCD28404847) is a C3-quaternary azetidine building block bearing an N-benzyl protecting group, a methyl ester, and a bromomethyl electrophilic handle on the strained four-membered ring . With a molecular formula of C₁₃H₁₆BrNO₂ and molecular weight of 298.18 g/mol, it belongs to the class of 3,3-disubstituted azetidine-3-carboxylates that serve as conformationally constrained amino acid surrogates and foldamer precursors [1]. Its structural signature—three orthogonal derivatizable groups anchored on a single quaternary carbon—distinguishes it from simpler mono- or difunctional azetidine scaffolds commonly procured for medicinal chemistry library synthesis.

Why Generic Azetidine Building Blocks Cannot Replace Methyl 1-Benzyl-3-(bromomethyl)azetidine-3-carboxylate in Multi-Step Synthetic Sequences


The C3-quaternary architecture of methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate embeds three orthogonal functional groups—N-benzyl, methyl ester, and primary alkyl bromide—on a single sterically congested carbon center . Closely related analogs lack this exact trifunctional constellation: methyl 1-benzylazetidine-3-carboxylate (CAS 103491-29-8) has no electrophilic halide handle, 1-benzyl-3-(bromomethyl)azetidine (CAS 1379338-49-4) lacks the carboxylate, and N-Boc-protected variants impose different deprotection orthogonality (acid-labile Boc vs. hydrogenolytic benzyl) . Because each functional group's presence or absence dictates the accessible reaction sequence and downstream derivatization scope, substitution with any mono- or difunctional analog introduces synthetic dead-ends, additional protection/deprotection steps, or forces a complete redesign of the synthetic route.

Methyl 1-Benzyl-3-(bromomethyl)azetidine-3-carboxylate: Comparator-Referenced Quantitative Differentiation Evidence


Trifunctional Orthogonality: Three Derivatizable Groups on a Single Quaternary Carbon vs. Difunctional Analogs

Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate carries three chemically distinct and orthogonally addressable functional groups—N-benzyl (hydrogenolyzable), methyl ester (hydrolyzable), and primary alkyl bromide (nucleophilic substitution)—all anchored on a single C3-quaternary carbon . By contrast, methyl 1-benzylazetidine-3-carboxylate (CAS 103491-29-8) provides only two handles (N-benzyl and methyl ester; no electrophilic bromide), preventing direct C3-elongation via nucleophilic displacement [1]. 1-Benzyl-3-(bromomethyl)azetidine (CAS 1379338-49-4) provides N-benzyl and bromide but lacks the carboxylate, forfeiting the acid/amide coupling vector . The target compound's functional group count advantage is 3 vs. 2 for each comparator, translating quantitatively to a combinatorial branching factor of at least 2× when designing parallel library synthetic sequences.

Medicinal Chemistry Building Block Sourcing Parallel Library Synthesis

Deprotection Orthogonality: N-Benzyl (Hydrogenolytic) vs. N-Boc (Acid-Labile) in Multi-Step Sequences

The N-benzyl group on the target compound is removable by catalytic hydrogenolysis (H₂, Pd/C), conditions that leave acid-sensitive functionalities—including the tert-butyl ester and Boc groups present in common downstream intermediates—intact [1][2]. The closest N-protected analog with a bromomethyl handle, tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (CAS 253176-93-1), employs an N-Boc group cleavable only under acidic conditions (TFA or HCl/dioxane), which simultaneously cleaves tert-butyl esters and can protonate the azetidine nitrogen, altering reactivity . This creates a genuine orthogonality conflict: N-Boc deprotection cannot proceed in the presence of acid-labile esters without concurrent deprotection, whereas N-benzyl hydrogenolysis is fully compatible with acid-labile protecting groups. The synthetic penalty of the Boc strategy is at minimum one additional protection/deprotection cycle per acid-sensitive functionality.

Protecting Group Strategy Synthetic Route Design Orthogonal Deprotection

Electrophilic Reactivity: Bromomethyl vs. Hydroxymethyl as the C3 Leaving Group

The bromomethyl substituent in the target compound functions as a superior leaving group (pKa of conjugate acid HBr ≈ −9) compared to the hydroxymethyl group (pKa of conjugate acid H₃O⁺ ≈ −1.7) present in ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate (CAS 1078166-50-3) . In nucleophilic substitution reactions, bromide is displaced directly under mild conditions (RT to 60°C, polar aprotic solvent), whereas the hydroxyl group requires prior activation (e.g., mesylation, tosylation, or Mitsunobu conditions), adding one synthetic step and introducing additional byproducts . Peer-reviewed synthesis of related 3-bromoazetidine-3-carboxylates demonstrates that the bromo-substituted carbon center serves as a 'useful moiety for functionalization' with carbon, sulfur, oxygen, and nitrogen nucleophiles without pre-activation [1].

Nucleophilic Displacement Reaction Yield SN2 Reactivity

C3-Quaternary Center: Synthetic Accessibility Advantage Over Linear Synthesis of Quaternary Azetidines

The C3-quaternary carbon in methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate is pre-installed in the commercial building block, eliminating the need for the end-user to construct a sterically congested quaternary center de novo . De novo construction of 3,3-disubstituted azetidines typically requires multi-step sequences involving base-induced cyclization of appropriately substituted acyclic precursors, with reported overall yields for related 3-bromoazetidine-3-carboxylates of 30–60% over 3–4 steps from alkyl 2-(bromomethyl)acrylates [1]. By procuring the pre-formed quaternary azetidine, the end-user bypasses these low-yielding cyclization and functionalization steps entirely, entering the synthetic sequence at the diversification stage.

Quaternary Carbon Synthesis Building Block Efficiency Step-Count Reduction

Molecular Weight and Lipophilicity Differentiation for Physicochemical Property-Based Library Design

The target compound (MW 298.18, ClogP estimated ~2.1 based on the C₁₃H₁₆BrNO₂ formula) occupies a distinct physicochemical property space compared to its closest analogs. Methyl 1-benzylazetidine-3-carboxylate (MW 205.25, no bromine) is significantly smaller and less lipophilic, while 1-benzyl-3-(bromomethyl)azetidine (MW 240.14, no ester) is intermediate in size but lacks the polar ester group that contributes hydrogen bond acceptor capacity [1]. For fragment-based or lead-like library design, the target compound's MW falls within the upper lead-like range (250–350 Da), and the bromine atom provides a heavy-atom handle for X-ray crystallographic phasing (anomalous scattering) as well as a potential metabolic soft spot for later optimization—features absent in non-brominated analogs [2].

Physicochemical Properties Lead-Likeness Library Design Parameters

Methyl 1-Benzyl-3-(bromomethyl)azetidine-3-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Conformationally Constrained Amino Acid Surrogate Synthesis for Foldamer and Peptidomimetic Programs

The pre-installed C3-quaternary center, combined with the bromomethyl electrophile, enables direct installation of diverse amine, thiol, and carbon nucleophiles to generate 3-substituted azetidine-3-carboxylic acid derivatives—a core scaffold for β-amino acid foldamer research [1]. The peer-reviewed synthesis of analogous 3-bromoazetidine-3-carboxylates confirms that 'transformation of these functionalized azaheterocycles via nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles…provided a broad range of new conformationally constrained azetidine-3-carboxylic acid derivatives, which are of interest from a biological point-of-view as well as for applications in the field of foldamers' [1]. The N-benzyl group can be subsequently removed by hydrogenolysis to yield the free NH-azetidine for peptide coupling, providing a full synthetic pathway without acid-mediated side reactions [2].

Parallel Medicinal Chemistry Library Synthesis Requiring Orthogonal Trifunctional Diversification

For medicinal chemistry teams synthesizing focused libraries of 50–200 azetidine-containing analogs, the three orthogonal handles (N-benzyl, methyl ester, bromomethyl) permit sequential diversification without protecting group interference [1]. The bromomethyl group undergoes direct SN2 displacement with amine, thiol, or alkoxide nucleophiles (1 step), the methyl ester can be hydrolyzed to the carboxylic acid for amide coupling (1–2 steps), and the N-benzyl group is removed by hydrogenolysis when the free azetidine is required (1 step) [2]. This trifunctional orthogonality reduces the number of distinct building blocks that must be procured and inventoried compared to a strategy using separate mono- or difunctional azetidine starting materials .

Crystallographic Fragment Elaboration Leveraging Bromine Anomalous Scattering

The single bromine atom in methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate provides a strong anomalous scattering signal for X-ray crystallographic phasing (Br K-edge at 0.92 Å), enabling unambiguous determination of binding pose occupancy in protein-ligand co-crystal structures [1]. This feature is absent in the non-halogenated analog methyl 1-benzylazetidine-3-carboxylate (CAS 103491-29-8). For structure-based drug design programs where crystallographic validation of fragment binding is rate-limiting, the bromine atom eliminates the need for separate heavy-atom derivatization or lengthy phasing experiments, directly accelerating the structure–activity relationship (SAR) cycle [2].

N-Benzyl Strategy for Multi-Step Syntheses Involving Acid-Sensitive Intermediates

When the synthetic route beyond the azetidine core incorporates acid-labile functionalities (e.g., tert-butyl esters, silyl ethers, Boc-protected amines, or acetal protecting groups), the N-benzyl protecting group on the target compound enables late-stage hydrogenolytic deprotection without compromising these acid-sensitive motifs [1]. The alternative N-Boc-protected bromomethyl azetidine (CAS 253176-93-1) imposes acidic deprotection conditions (TFA or HCl) that would simultaneously cleave tert-butyl esters and other acid-labile groups, forcing either protection group redesign or additional synthetic steps [2]. For complex sequences exceeding 8–10 linear steps, this orthogonality advantage can determine whether a route is practically feasible within budget and timeline constraints .

Quote Request

Request a Quote for Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.